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molecular formula C8H7N3O2 B8227138 2-Nitro-6-methylaminobenzonitrile

2-Nitro-6-methylaminobenzonitrile

Cat. No. B8227138
M. Wt: 177.16 g/mol
InChI Key: WSSCWHPVDHJUAU-UHFFFAOYSA-N
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Patent
US04191840

Procedure details

2-Nitro-6-methylaminobenzonitrile is prepared from 2,6-dinitrobenzonitrile as in Example 10 using methylamine instead of N-methylpiperazine, m.p. 203°-206°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-])=O)[C:5]=1[C:6]#[N:7])([O-:3])=[O:2].[CH3:15]N>>[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[C:8]([NH:12][CH3:15])[C:5]=1[C:6]#[N:7])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C#N)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C#N)C(=CC=C1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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